molecular formula C10H12ClIO B8161982 1-Chloro-4-iodo-2-isobutoxybenzene

1-Chloro-4-iodo-2-isobutoxybenzene

Cat. No.: B8161982
M. Wt: 310.56 g/mol
InChI Key: UGQVAECJNLKZAT-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2-isobutoxybenzene is an organic compound with the molecular formula C10H12ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isobutoxy groups

Preparation Methods

1-Chloro-4-iodo-2-isobutoxybenzene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction . This reaction typically uses palladium as a catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and can be performed at room temperature. Another method involves the electrophilic aromatic substitution of a benzene derivative, where the chlorine and iodine atoms are introduced sequentially . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-iodo-2-isobutoxybenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-2-isobutoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the chlorine and iodine atoms are replaced by other functional groups . The isobutoxy group can also participate in nucleophilic substitution reactions, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

1-Chloro-4-iodo-2-isobutoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

IUPAC Name

1-chloro-4-iodo-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVAECJNLKZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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